molecular formula C13H18N4O B2694761 (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1807882-49-0

(2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B2694761
CAS No.: 1807882-49-0
M. Wt: 246.314
InChI Key: GMDWLJGACLJDNT-SKDRFNHKSA-N
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Description

(2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a pyrazole moiety, and a nitrile group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group and the pyrazole moiety. The nitrile group is usually introduced in the final steps. Key reaction conditions include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Tert-butyl Group: Often done via alkylation reactions using tert-butyl halides.

    Attachment of the Pyrazole Moiety: This step may involve coupling reactions such as Suzuki or Heck reactions.

    Addition of the Nitrile Group: Typically introduced through cyanation reactions using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the nitrile group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and neurological disorders.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can bind to active sites, modulating the activity of enzymes or receptors. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxamide
  • (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, (2S,3S)-1-Tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S,3S)-1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3/t9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDWLJGACLJDNT-SKDRFNHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N1[C@@H]([C@H](CC1=O)C#N)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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